2-fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine

Description

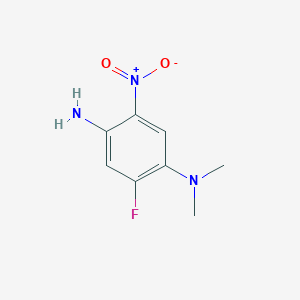

Chemical Structure and Properties 2-Fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine (CAS: 3824-31-5) is a fluorinated aromatic diamine with the molecular formula C8H11FN3O2 (MW: 200.20 g/mol). Its structure features a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 5, and two methyl groups attached to the N1 amine group . The compound is sensitive to light and air, requiring storage in dark, inert environments at −20°C to prevent degradation .

Properties

IUPAC Name |

2-fluoro-1-N,1-N-dimethyl-5-nitrobenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O2/c1-11(2)7-4-8(12(13)14)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKLQJUQYFPADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)[N+](=O)[O-])N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228549 | |

| Record name | 2-Fluoro-N1,N1-dimethyl-5-nitro-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-38-0 | |

| Record name | 2-Fluoro-N1,N1-dimethyl-5-nitro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N1,N1-dimethyl-5-nitro-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluoro-N1,N1-dimethylbenzene-1,4-diamine, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring .

Chemical Reactions Analysis

2-fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound is part of a broader class of dimethylamine derivatives that exhibit notable anticancer activities. Research indicates that compounds with similar structures can effectively target mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancers. Specifically, the compound may inhibit mutant EGFR forms such as L858R and T790M, making it a candidate for cancer therapies targeting lung cancer and other malignancies .

Pharmacological Activities

The dimethylamine moiety is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. Studies have shown that derivatives containing this pharmacophore can modulate various biological targets, suggesting that 2-fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine could be developed into drugs with multiple therapeutic effects .

Synthetic Applications

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its unique chemical structure allows for modifications that can lead to new compounds with enhanced biological activities. For example, the introduction of different substituents at specific positions can yield derivatives with improved potency against various biological targets .

Fluorination Techniques

Recent advancements in fluorination techniques highlight the relevance of fluorinated compounds in drug design. The ability to selectively introduce fluorine atoms into organic molecules enhances their pharmacokinetic properties, such as lipophilicity and metabolic stability. This characteristic makes 2-fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine an attractive candidate for further exploration in synthetic methodologies aimed at developing new drugs .

Case Studies

Case Study 1: Targeting EGFR Mutations

A study demonstrated that compounds similar to 2-fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine exhibit high potency against mutant forms of EGFR while maintaining lower toxicity profiles compared to traditional EGFR inhibitors. This finding suggests that such compounds could lead to more effective cancer treatments with fewer side effects .

Case Study 2: Antimicrobial Activity

Research has shown that dimethylamine derivatives possess significant antimicrobial properties. A derivative based on the structure of 2-fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine was tested against various bacterial strains and demonstrated promising results, indicating its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Reactivity and Stability The target compound’s nitro group and fluorine substituent enhance electrophilicity compared to non-fluorinated analogs like p-phenylenediamine. However, unlike p-phenylenediamine, it lacks evidence of autoxidation to quinone derivatives, which are linked to skin sensitization . 2,6-Dichlorobenzene-1,4-diamine shares similar oxidation behavior to p-phenylenediamine, forming reactive quinone imines, but the target compound’s dimethylamino groups may sterically hinder such pathways .

Biological Activity N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine () and N1-(4-fluorobenzyl)-2-nitrobenzene-1,4-diamine () exhibit structural motifs (nitro, fluoro, trifluoromethyl) associated with antimicrobial or antitumor activity. However, the target compound’s bioactivity remains unexplored in the provided literature. DNA intercalators like IC2 (6-methylquinazoline-2,4-diamine) show planar aromatic systems critical for binding, a feature absent in the target compound’s bulky dimethylamino-substituted structure .

Synthetic Utility The target compound’s nitro group positions it as a precursor for reduced amine derivatives, akin to 4-(substituted)-5-fluorobenzene-1,2-diamine, which is synthesized via SnCl2-mediated nitro reduction . N1-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine () highlights the versatility of fluorinated diamines in modifying solubility and electronic properties for drug design.

Biological Activity

2-Fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine (commonly referred to as 2-F-DMDNB) is an organic compound with the molecular formula C8H10FN3O2. It is characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of 2-F-DMDNB typically involves multi-step reactions starting from commercially available precursors. A common method includes the nitration of 2-fluoro-N1,N1-dimethylbenzene-1,4-diamine, followed by purification steps. The reaction conditions often require strong acids like sulfuric and nitric acid under controlled temperatures to ensure selective nitration .

The biological activity of 2-F-DMDNB is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The presence of the fluorine atom and methyl groups may influence the compound’s binding affinity and specificity towards its targets.

Antimicrobial Activity

Recent studies have indicated that 2-F-DMDNB exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticancer Properties

Research has also explored the anticancer potential of 2-F-DMDNB. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. Notably, it has been observed to induce apoptosis in human prostate cancer cells (DU145) with an IC50 value in the low micromolar range .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the chemical structure significantly affect biological activity. For example:

- Fluorination : The introduction of fluorine enhances lipophilicity and electron-withdrawing properties, which may improve potency against certain biological targets.

- Nitro Group : The presence of a nitro group is essential for maintaining biological activity; its reduction can lead to loss of efficacy .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 2-Fluoro-N1,N1-dimethyl-5-nitrobenzene-1,4-diamine | Low single-digit | Anticancer activity against DU145 |

| Vorinostat | Varies | HDAC inhibitor |

| Non-fluorinated analog | Higher | Reduced potency |

Case Studies

A notable case study involved evaluating the cytotoxic effects of 2-F-DMDNB on human cancer cell lines. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 5 μM . Another study highlighted its role as a potential lead compound for developing new antimicrobial agents due to its broad-spectrum activity against resistant bacterial strains .

Q & A

Q. How to integrate this compound into a theoretical framework for novel material design (e.g., fluorinated polymers)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.